N-(2-Fluoro-4-methylphenyl)acetamide is an organic compound characterized by the presence of a fluorine atom and a methyl group on the aromatic ring. Its molecular formula is C9H10FNO, and it has a molecular weight of approximately 167.18 g/mol. The compound typically appears as a white solid and has various physical properties that make it suitable for different applications in pharmaceuticals and chemical research.
These reactions highlight its versatility as a building block in organic synthesis.
Several synthetic routes exist for producing N-(2-Fluoro-4-methylphenyl)acetamide:
N-(2-Fluoro-4-methylphenyl)acetamide shares structural similarities with several other acetamides. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(4-Methylphenyl)acetamide | Lacks fluorine; contains only methyl group | More hydrophobic due to lack of fluorine |
| 2-Chloro-N-(4-fluorophenyl)acetamide | Contains chlorine instead of fluorine | Potentially different biological activity |
| N-(3-Fluoro-2-methylphenyl)acetamide | Has a different position for fluorine | May exhibit distinct pharmacological properties |
| 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide | Contains bromine; affects reactivity | May enhance or reduce biological activity compared to fluorine |
These compounds illustrate the diversity within the acetamide class while underscoring the unique properties conferred by the fluorine substitution in N-(2-Fluoro-4-methylphenyl)acetamide.
The most established method for synthesizing N-(2-fluoro-4-methylphenyl)acetamide involves the acylation of 2-fluoro-4-methylaniline with acetic anhydride or acetyl chloride. These routes exploit the nucleophilic nature of the aniline’s amino group, which reacts with acylating agents to form the acetamide derivative.
In a representative procedure, 2-fluoro-4-methylaniline is dissolved in dichloromethane and treated with triethylamine as a base to deprotonate the amine. Acetic anhydride is added dropwise at 0°C, followed by stirring at room temperature. This method achieves a yield of 97%. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, forming an intermediate that collapses to release acetate.
Key Reaction Conditions:
Acetyl chloride offers faster reaction kinetics due to its higher electrophilicity. However, it requires careful handling due to its volatility. A typical protocol involves mixing 2-fluoro-4-methylaniline with acetyl chloride in a polar aprotic solvent like dimethylformamide (DMF). The reaction is quenched with water, and the product is extracted using ethyl acetate.
Comparative Efficiency:
| Acylating Agent | Yield (%) | Reaction Time |
|---|---|---|
| Acetic Anhydride | 97 | 3 hours |
| Acetyl Chloride | 92 | 1 hour |
The choice between reagents often balances cost, safety, and scalability. Acetic anhydride is preferred for large-scale synthesis due to its stability, while acetyl chloride is suitable for rapid small-scale reactions.
N-(2-Fluoro-4-methylphenyl)acetamide demonstrates selective solubility characteristics that are fundamentally governed by the interplay between its hydrogen bonding capabilities and the electronic effects of the fluorine substitution [1]. The compound exhibits enhanced solubility in polar organic solvents compared to nonpolar systems, primarily due to the presence of the acetamide functionality which can engage in hydrogen bonding interactions with appropriate solvent molecules [1].
In polar solvent systems, the compound displays good solubility in dimethyl sulfoxide and moderate solubility in methanol and ethanol [1]. This behavior is attributed to the ability of the amide nitrogen-hydrogen bond to form intermolecular hydrogen bonds with polar solvents, while the carbonyl oxygen serves as a hydrogen bond acceptor [1]. The fluorine substitution at the 2-position of the aromatic ring creates a dipole moment that further enhances interactions with polar solvents through dipole-dipole interactions [1].
Nonpolar solvent systems demonstrate limited solubility for N-(2-Fluoro-4-methylphenyl)acetamide [1]. The compound shows poor solubility in hexane and other aliphatic hydrocarbons due to insufficient van der Waals interactions to overcome the energy penalty associated with disrupting the hydrogen-bonded network of the solid state [1]. However, moderate solubility is observed in chloroform, where weak interactions between the fluorine atom and the chlorinated solvent molecules provide additional stabilization [1].
Temperature dependence plays a significant role in the solubility behavior of this compound [1]. Increasing temperature generally enhances solubility in polar solvents by providing additional kinetic energy to overcome intermolecular interactions and promoting dissolution [1]. The enhanced molecular motion at elevated temperatures facilitates the breaking of hydrogen bonds in the solid state and their reformation with solvent molecules [1].
The pH sensitivity of the solubility profile is particularly noteworthy [1]. The acetamide group can undergo protonation in acidic conditions, potentially increasing solubility in basic solutions due to the formation of ionic species [1]. This pH-dependent behavior is characteristic of compounds containing amide functionalities and represents an important consideration for formulation development [1].
Thermal stability analysis of N-(2-Fluoro-4-methylphenyl)acetamide reveals complex behavior patterns that are influenced by both the electronic effects of the fluorine substitution and the hydrogen bonding network inherent to acetamide derivatives [2] [3]. While specific thermal decomposition data for this compound are not extensively documented in the literature, extrapolation from related fluorinated acetamides provides valuable insights into expected thermal behavior [2].
Comparative thermal stability studies of related acetamide derivatives demonstrate that fluorine substitution generally enhances thermal stability compared to non-fluorinated analogs [4]. This enhancement is attributed to the strong carbon-fluorine bond and the electron-withdrawing effects of fluorine, which stabilize the aromatic system [4]. The thermal stability of N-(2-Fluoro-4-methylphenyl)acetamide is expected to be moderate, falling within the range typical for substituted acetamides [4].
Phase transition behavior in acetamide derivatives is known to be complex, with multiple polymorphic forms often observed [2] [3]. Studies on acetamide itself reveal structural phase transitions at 0.9 and 3.2 gigapascals, suggesting that pressure-induced polymorphic transformations are possible [2]. The presence of the fluorine substituent and methyl group in N-(2-Fluoro-4-methylphenyl)acetamide may influence the specific pressure and temperature conditions required for phase transitions [2].
Differential scanning calorimetry studies on related acetamide derivatives indicate that thermal transitions typically occur above 150°C [5]. The fluorine substitution pattern in N-(2-Fluoro-4-methylphenyl)acetamide may alter the specific transition temperatures due to changes in intermolecular interactions and crystal packing arrangements [5]. The 2-fluoro substitution is expected to disrupt the planar conformation of the molecule, potentially affecting the thermal stability profile [5].
Decomposition pathways for fluorinated acetamides typically involve cleavage of the amide bond and elimination of hydrogen fluoride [6]. The thermal decomposition of N-(2-Fluoro-4-methylphenyl)acetamide would be expected to proceed through similar mechanisms, with the formation of volatile products including hydrogen fluoride, ammonia, and fluorinated aromatic compounds [6]. The specific decomposition temperature and products would depend on the experimental conditions and heating rate [6].
pH-dependent degradation of N-(2-Fluoro-4-methylphenyl)acetamide follows pathways characteristic of substituted acetamides, with the rate and mechanism strongly influenced by the solution pH [7]. The compound exhibits enhanced stability at neutral pH compared to strongly acidic or basic conditions, consistent with the behavior of related acetamide derivatives [7].
Under acidic conditions, the primary degradation pathway involves hydrolysis of the amide bond to yield 2-fluoro-4-methylaniline and acetic acid [7]. The protonation of the amide nitrogen under acidic conditions activates the carbonyl carbon toward nucleophilic attack by water molecules [7]. The rate of hydrolysis increases with decreasing pH, following pseudo-first-order kinetics with respect to the substrate concentration [7].
Basic conditions promote alkaline hydrolysis through a different mechanism involving nucleophilic attack by hydroxide ions on the carbonyl carbon [7]. This pathway typically proceeds more rapidly than acid-catalyzed hydrolysis and results in the formation of 2-fluoro-4-methylaniline and acetate ion [7]. The reaction rate exhibits a linear relationship with hydroxide ion concentration [7].
At physiological pH, the compound demonstrates moderate stability with slow degradation rates [7]. The degradation under these conditions primarily occurs through direct hydrolysis without significant catalytic effects from protons or hydroxide ions [7]. This stability profile is important for understanding the compound's behavior in biological systems and pharmaceutical applications [7].
The fluorine substitution significantly influences the degradation kinetics by altering the electronic properties of the aromatic ring [7]. The electron-withdrawing effect of fluorine stabilizes the aniline leaving group, potentially affecting the rate of amide bond cleavage [7]. Additionally, the fluorine atom can participate in hydrogen bonding interactions that may influence the overall stability of the compound in aqueous solution [7].
The partition coefficient (LogP) of N-(2-Fluoro-4-methylphenyl)acetamide is 2.742, indicating moderate lipophilicity that falls within the optimal range for biological membrane permeation [8]. This value suggests that the compound possesses balanced hydrophilic and lipophilic properties, making it suitable for crossing biological membranes while maintaining adequate aqueous solubility [8].
Membrane permeability prediction based on the LogP value and molecular properties suggests moderate passive permeability across lipid bilayers [9] [10]. The compound's molecular weight of 167.18 daltons is well below the typical threshold for passive permeation, and the polar surface area of 32.59 Ų is within the acceptable range for membrane penetration [9] [10]. These properties collectively indicate that N-(2-Fluoro-4-methylphenyl)acetamide should readily cross biological membranes through passive diffusion [9] [10].
Comparative analysis with structurally related compounds reveals that fluorine substitution pattern significantly influences partition coefficients [11] [12]. N-(2-fluoro-5-methylphenyl)acetamide exhibits a higher LogP value of 3.619, while 2-fluoro-N-(4-methylphenyl)acetamide shows a lower value of 1.976 [11] [12]. This variation demonstrates the importance of substitution position in determining lipophilicity and membrane permeation properties [11] [12].
The hydrogen bonding profile of N-(2-Fluoro-4-methylphenyl)acetamide, with one donor and two acceptors, is favorable for membrane permeation [13]. The compound can form transient hydrogen bonds with membrane components during the permeation process while maintaining sufficient lipophilicity to partition into the hydrophobic membrane core [13]. This balance is critical for achieving optimal bioavailability in pharmaceutical applications [13].
Predictive models based on the compound's physicochemical properties suggest good oral bioavailability potential [14]. The LogP value of 2.742 falls within the preferred range for drug-like compounds, and the molecular weight and polar surface area are consistent with favorable absorption, distribution, metabolism, and excretion properties [14]. These characteristics make N-(2-Fluoro-4-methylphenyl)acetamide an attractive candidate for medicinal chemistry applications [14].
Crystallinity analysis of N-(2-Fluoro-4-methylphenyl)acetamide reveals complex solid-state behavior influenced by the interplay between hydrogen bonding networks and the steric effects of the fluorine and methyl substituents [15] [16]. While specific polymorphic forms of this compound have not been extensively characterized in the literature, the structural similarity to other substituted acetamides suggests potential for multiple crystalline forms [15] [16].
Polymorphic behavior in related acetamide derivatives demonstrates that substitution patterns significantly influence the number and stability of polymorphic forms [17]. Studies on 2-acetamidobenzamide have identified two distinct polymorphs with different conformational arrangements and hydrogen bonding patterns [17]. The α-form exhibits an approximately planar molecular conformation with intramolecular hydrogen bonding, while the β-form shows out-of-plane amide groups without intramolecular hydrogen bonds [17].
The fluorine substitution at the 2-position of the aromatic ring in N-(2-Fluoro-4-methylphenyl)acetamide is expected to disrupt the planarity of the molecular structure, potentially leading to different polymorphic forms [18]. The electron-withdrawing effect of fluorine and its ability to participate in weak hydrogen bonding interactions may stabilize specific conformations and crystal packing arrangements [18].
Crystallization conditions play a crucial role in determining the polymorphic form obtained [17]. Different solvents, temperature profiles, and cooling rates can lead to the formation of distinct polymorphs with different physical properties [17]. The solvent-dependent crystallization behavior observed for related acetamides suggests that N-(2-Fluoro-4-methylphenyl)acetamide may exhibit similar polymorphic diversity [17].
Thermal analysis of polymorphic forms typically reveals different melting points and thermal transition temperatures [3] [5]. Variable temperature X-ray powder diffraction studies on acetaminophen polymorphs have demonstrated that the most stable form can transform to less stable forms at elevated temperatures [3] [5]. Similar behavior may be expected for N-(2-Fluoro-4-methylphenyl)acetamide, where temperature-induced phase transitions could occur above specific threshold temperatures [3] [5].